

# R-tropic acid atropic acid comparison

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## Compound Focus: (R)-tropic acid

CAS No.: 17126-67-9

Cat. No.: S576976

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## Chemical Identity and Properties

The table below summarizes the core differences in the chemical structures and properties of R-tropic acid and atropic acid.

Feature	R-Tropic Acid	Atropic Acid
IUPAC Name	3-Hydroxy-2-phenylpropanoic acid [1]	2-Phenylacrylic acid [2]
CAS Number	529-64-6 [3]	492-38-6 [2]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub> [3] [1]	C <sub>9</sub> H <sub>8</sub> O <sub>2</sub> [2]
Molecular Weight	166.18 g·mol <sup>-1</sup> [1]	148.16 g·mol <sup>-1</sup> [2]
Structural Formula	HOCH <sub>2</sub> CH(Ph)COOH [1]	CH <sub>2</sub> =C(Ph)COOH [2]
Core Structure	Saturated carboxylic acid with a β-hydroxy group [4]	Unsaturated carboxylic acid (α,β-unsaturated) [4] [2]
Key Reactivity	Precursor in alkaloid synthesis; can be dehydrated to atropic acid [4] [1]	Formed from dehydration of tropic acid; can be hydrolyzed back to tropic acid [4]

Feature	R-Tropic Acid	Atropic Acid
		[2]
Melting Point	116 °C [1]	106-107 °C [2]

The fundamental relationship between these two molecules is one of **dehydration and hydrolysis**. Tropic acid, upon strong heating, loses a water molecule to form atropic acid. Conversely, adding water to atropic acid reforms tropic acid [4] [2]. This makes atropic acid a direct degradation product of tropic acid [5].

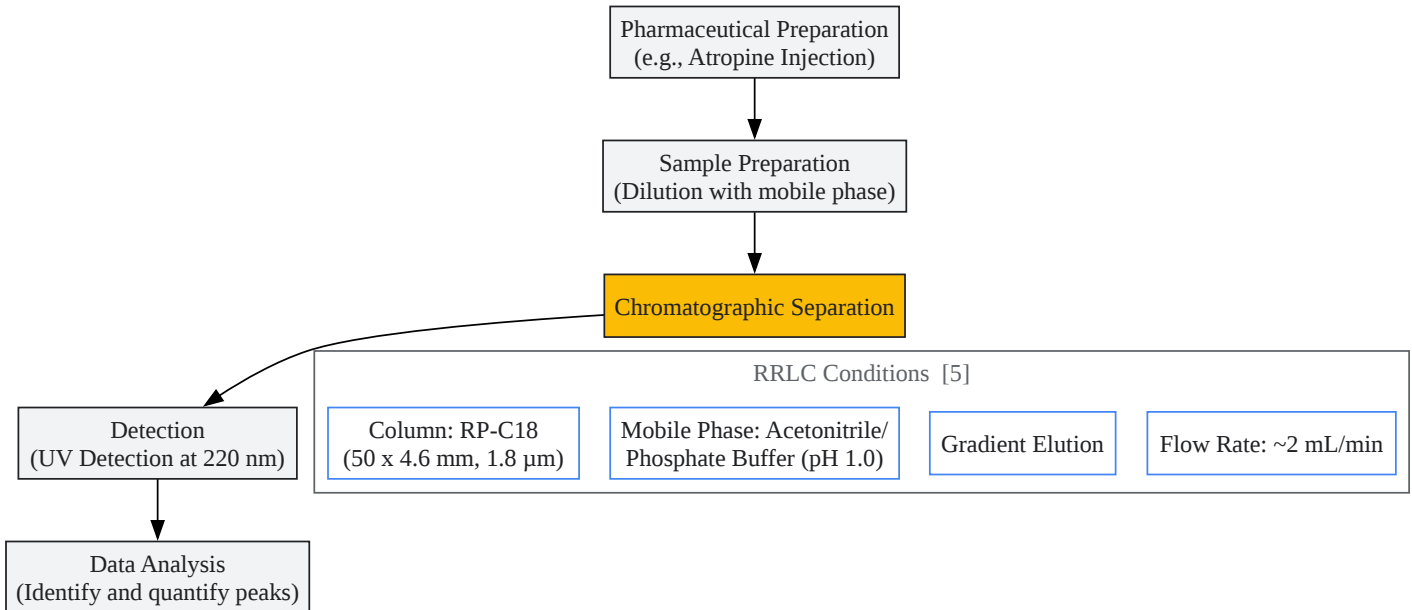
## Analytical Methods and Stability Data

In pharmaceutical quality control, monitoring the degradation of tropane alkaloids (like atropine) to tropic acid and further to atropic acid is critical. The following table presents key stability and analytical findings.

Parameter	R-Tropic Acid	Atropic Acid
Role in Pharma	Primary hydrolysis product of atropine/hyoscyamine; reference standard [5]	Secondary degradation product (from dehydration of tropic acid); impurity standard [5]
Typical Quantification	RRLC/UV at 220 nm [5]	RRLC/UV at 220 nm [5]
Stability Context	Found at 0.2-4.7% relative to atropine in stockpiled injections [5]	Monitored as a further degradation product in atropine solutions [5]
pK <sub>a</sub>	Information not located in search results	3.86 (Predicted) [2]

## Detailed Experimental Protocol

The following diagram illustrates a standard workflow for analyzing these compounds in pharmaceutical preparations, based on a published RRLC method [5].



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### Methodology Details [5]:

- **Apparatus:** Rapid Resolution Liquid Chromatography (RRLC) system. This method is optimized for speed and solvent reduction compared to conventional HPLC.
- **Column:** Reversed-Phase C18 column (50 mm x 4.6 mm, 1.8 μm particle size).
- **Mobile Phase:** Gradient of acetonitrile and phosphate buffer, pH 1.0. The acidic pH is critical for suppressing ionization of the carboxylic acid groups, ensuring good peak shape and retention.
- **Detection:** Ultraviolet (UV) detection at 220 nm.
- **Sample Preparation:** Injectable medicines are diluted with the mobile phase to an appropriate concentration within the linear range of the detector.

## Key Insights for Professionals

- **Atropic Acid as a Stability Indicator:** While tropic acid is the primary hydrolysis product of atropine, the formation of atropic acid indicates more advanced degradation, potentially under stress conditions

like heat [4] [5]. Monitoring both provides a complete picture of drug stability.

- **Synthetic Utility:** Tropic acid is a key starting material in the chemical synthesis of important anticholinergic drugs like atropine and hyoscyamine [1]. Its chirality is particularly important for producing optically active pharmaceuticals.
- **Separation Techniques:** These structurally similar acids can be separated using techniques like partition chromatography [6], which is foundational to the reversed-phase LC methods used today.

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